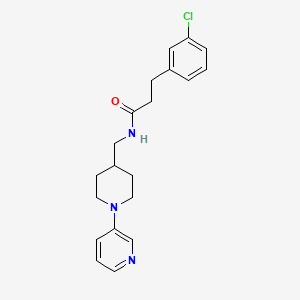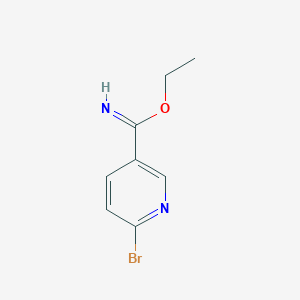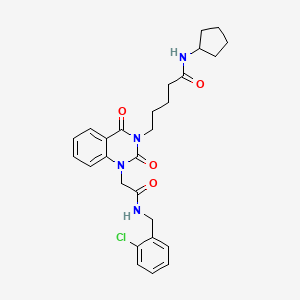
3-benzoyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2,5-dihydrofuran is an organic compound with the molecular formula C11H10O2. It is a derivative of dihydrofuran, where a benzoyl group is attached to the third carbon of the dihydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2,5-dihydrofuran typically involves the reaction of 2,5-dihydrofuran with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan derivatives, while reduction can produce hydroxyl-substituted compounds .
Scientific Research Applications
3-Benzoyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-benzoyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity. The dihydrofuran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrofuran: The parent compound without the benzoyl group.
3-Benzoylfuran: A similar compound where the furan ring is fully unsaturated.
Benzofuran: A structurally related compound with a fused benzene and furan ring.
Uniqueness
3-Benzoyl-2,5-dihydrofuran is unique due to the presence of both the benzoyl group and the partially saturated dihydrofuran ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2,5-dihydrofuran-3-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFVLPKGRVCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CO1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/new.no-structure.jpg)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)


![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2901035.png)



![N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
![4,6-dimethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2901042.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)

![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)
